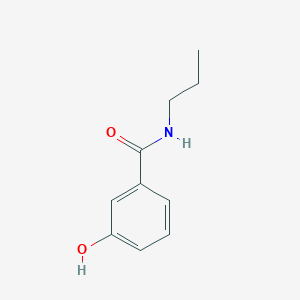

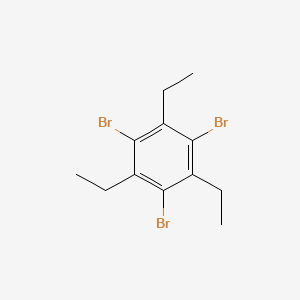

![molecular formula C13H11N5OS B3340680 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one CAS No. 801235-12-1](/img/structure/B3340680.png)

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

説明

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A progression of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been combined by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .Molecular Structure Analysis

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Novel Ring Synthesis and Chemical Transformations

Truce–Smiles Type Rearrangement : The compound is involved in novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis, exhibiting a Truce–Smiles type of transformation. This showcases its utility in the synthesis of complex heterocyclic compounds (Kimbaris et al., 2004).

Synthesis of Heteroaryl Sulfanyl Compounds : This chemical entity is used in the synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles, contributing to the field of organosulfur chemistry (Manikannan et al., 2012).

Crystallographic Studies

- Crystal Structure Analysis : The compound's involvement in crystal packing studies of di-phenyl-tetrazole derivatives provides insights into molecular configurations and interactions (Luo et al., 2005).

Synthesis of Novel Compounds

Novel Heterocyclic Compounds : It plays a role in synthesizing novel compounds like 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, which are essential in heterocyclic chemistry (Li et al., 2012).

Polysubstituted Pyrroles Synthesis : It's used in metal-free methods for synthesizing polysubstituted pyrrole derivatives, showing its versatility in pyrrole chemistry (Kumar et al., 2017).

Structural and Computational Studies

- Computational and Photophysical Study : The compound contributes to computational studies and synthesis of novel coumarin-based organic dyes, emphasizing its role in the development of photonic and electronic devices (Kumbar et al., 2018).

Safety and Hazards

将来の方向性

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Future research could focus on developing safer and more efficient synthesis methods, as well as exploring the potential applications of these compounds in various fields.

特性

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c19-12(11-7-4-8-14-11)9-20-13-15-16-17-18(13)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVUJGXABFCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)

![2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide](/img/structure/B3340610.png)

![4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3340615.png)

![2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340617.png)

![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B3340629.png)

![2-chloro-1-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3340652.png)

![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)

![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)

![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)